Ethyl 2-bromo-3-methylbut-2-enoate
Overview
Description
Ethyl 2-bromo-3-methylbut-2-enoate is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-methylbut-2-enoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-methylbut-2-enoate using bromine or N-bromosuccinimide (NBS) under irradiation with light . Another method involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, and acids or halogens for addition reactions . The conditions often involve specific temperatures and solvents to facilitate the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions typically produce alkenes .
Scientific Research Applications
Ethyl 2-bromo-3-methylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various products. The double bond in the compound also allows for addition reactions, which can modify its chemical structure and properties .
Comparison with Similar Compounds
Ethyl 2-bromo-3-methylbut-2-enoate can be compared with other similar compounds, such as:
Ethyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-methylbut-2-enoate: Similar structure but different reactivity due to the absence of the bromine atom.
Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group.
Properties
IUPAC Name |
ethyl 2-bromo-3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBRKARECIOFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478405 | |
Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79405-50-8 | |
Record name | Ethyl 2-bromo-3-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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